2-(4-Ethylpiperazin-1-yl)acetonitrile
Overview
Description
2-(4-Ethylpiperazin-1-yl)acetonitrile is an organic compound with the molecular formula C8H15N3. It is a derivative of piperazine, a heterocyclic amine, and features an ethyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile typically involves the reaction of 4-ethylpiperazine with a suitable nitrile precursor. One common method is the alkylation of 4-ethylpiperazine with chloroacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding amides or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, organic solvents, and bases.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for catalysis.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
- 2-(4-Methylpiperazin-1-yl)acetonitrile
- 2-(4-Phenylpiperazin-1-yl)acetonitrile
- 2-(4-Benzylpiperazin-1-yl)acetonitrile
Comparison: 2-(4-Ethylpiperazin-1-yl)acetonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its methyl, phenyl, and benzyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2,4-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOKGKBTYCFARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627581 | |
Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90206-22-7 | |
Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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